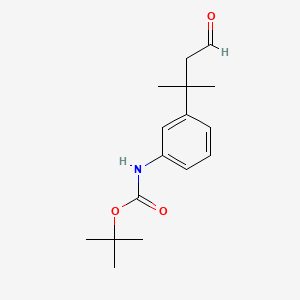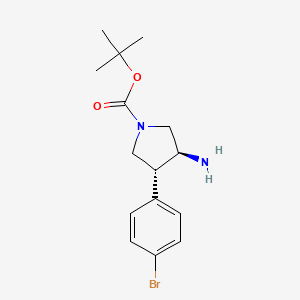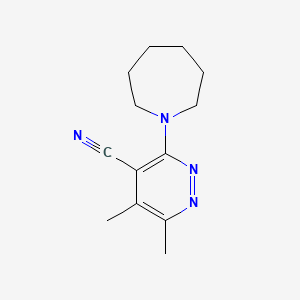
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile typically involves the formation of the pyridazine ring followed by the introduction of the azepane group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,4-diaminopyridazine with 1-bromo-3-chloropropane can yield the desired compound under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters depending on the nucleophile used.
科学的研究の応用
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-(Azepan-1-yl)-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: Similar in structure but with different substituents and biological activities.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane group, used as an HIV-1 inhibitor.
Uniqueness
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of an azepane group and a carbonitrile group makes it a versatile compound for various applications .
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
3-(azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H18N4/c1-10-11(2)15-16-13(12(10)9-14)17-7-5-3-4-6-8-17/h3-8H2,1-2H3 |
InChIキー |
BBHFEHQTMZBUQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC(=C1C#N)N2CCCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
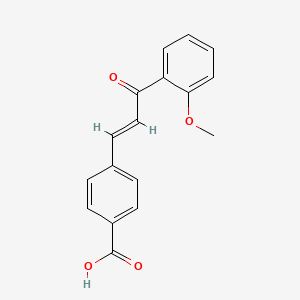
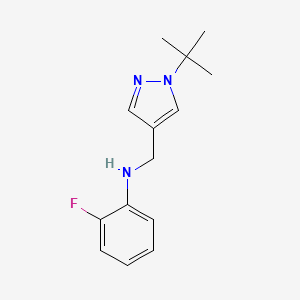
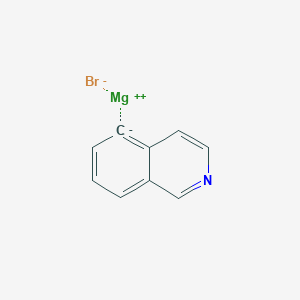
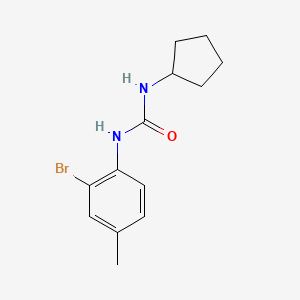
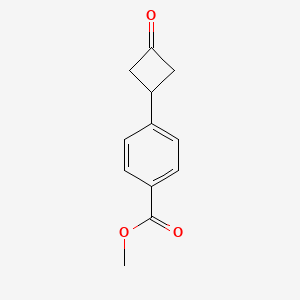
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
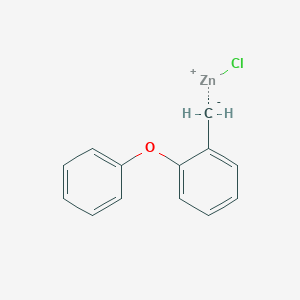
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
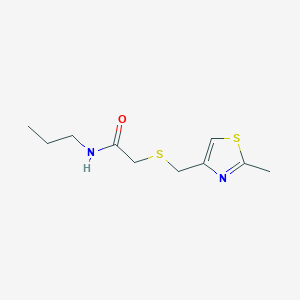
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
